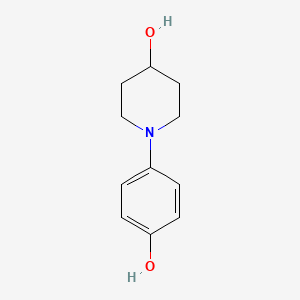

1-(4-Hydroxyphenyl)piperidin-4-ol

Description

1-(4-Hydroxyphenyl)piperidin-4-ol is a piperidine derivative featuring a hydroxyphenyl substituent at the nitrogen atom of the piperidine ring and a hydroxyl group at the 4-position of the piperidine core. The hydroxyphenyl moiety may enhance hydrogen-bonding capabilities, influencing binding affinity and selectivity in medicinal chemistry applications.

Properties

IUPAC Name |

1-(4-hydroxyphenyl)piperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c13-10-3-1-9(2-4-10)12-7-5-11(14)6-8-12/h1-4,11,13-14H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCWWJVDABCVIEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Hydrogenation of Benzyl-Protected Intermediates

A widely employed method for synthesizing piperidin-4-ol derivatives involves the catalytic hydrogenation of benzyl-protected precursors. For instance, 4-(4-Chlorophenyl)piperidin-4-ol was synthesized via hydrogenation of 1-benzyl-4-(4-chlorophenyl)-4-piperidinol using palladium on activated charcoal under 0.1 MPa hydrogen pressure at 25°C for 24 hours. This method achieved a 90% yield with 99% purity, highlighting the efficacy of Pd/C in cleaving benzyl groups while preserving the piperidine core.

For 1-(4-Hydroxyphenyl)piperidin-4-ol, an analogous route could involve:

-

Synthesis of 1-benzyl-4-(4-hydroxyphenyl)-4-piperidinol.

-

Hydrogenolytic removal of the benzyl group under mild conditions.

The reaction’s success hinges on optimizing solvent systems (e.g., water-ethyl acetate mixtures) and maintaining a neutral to slightly basic pH during workup to prevent hydroxyl group degradation.

Piperidone Intermediate-Based Synthesis

4-Piperidone HCl Hydrate as a Key Building Block

4-Piperidone HCl hydrate (CAS: 40064-34-4) serves as a versatile intermediate for piperidine derivatives. A patent by WO2022195497A1 details its synthesis through a three-step process:

-

Etherification : N-Carbethoxy-4-piperidone reacts with trimethyl orthoformate in methanol using p-toluenesulfonic acid (PTSA) as a catalyst at 64°C.

-

Hydrolysis : The resulting N-Carbethoxy-4,4-dimethoxypiperidine is treated with potassium hydroxide (50% w/w) at 75°C for 32 hours.

-

Acidolysis : 4,4-Dimethoxypiperidine is reacted with hydrochloric acid (30%) at 75°C to yield 4-Piperidone HCl hydrate.

Table 1: Reaction Conditions for 4-Piperidone HCl Hydrate Synthesis

| Step | Reagents | Temperature | Time | Yield | Purity |

|---|---|---|---|---|---|

| 1 | Trimethyl orthoformate, PTSA | 64°C | 60 min | 82.9% | 99.05% |

| 2 | KOH (50%) | 75°C | 32 h | - | - |

| 3 | HCl (30%) | 75°C | 4 h | 86.4% | 98.08% |

This route, yielding 86.4% pure product, demonstrates the feasibility of using 4-piperidone HCl hydrate as a precursor for this compound via subsequent functionalization with a 4-hydroxyphenyl group.

Protection and Functionalization Approaches

Hydroxyphenyl Group Introduction

Introducing the 4-hydroxyphenyl moiety to the piperidine ring can be achieved through nucleophilic aromatic substitution or transition metal-catalyzed coupling. For example, Ullmann-type coupling using copper catalysts or Suzuki-Miyaura reactions with palladium could facilitate aryl-piperidine bond formation. However, the phenolic hydroxyl group necessitates protection (e.g., as a methyl ether) to prevent side reactions during synthesis.

Deprotection and Final Isolation

Post-coupling, deprotection of the hydroxyl group is critical. A method analogous to CN104628625A, which synthesizes N-Boc-4-hydroxypiperidine from 4-piperidone hydrochloride hydrate, could be adapted. Acidic or basic conditions (e.g., HCl in isopropyl alcohol) may be employed to remove protecting groups, followed by recrystallization for purification.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

1-(4-Hydroxyphenyl)piperidin-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The compound can be reduced to form a fully saturated piperidine derivative.

Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups, using appropriate reagents and conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Reactions

The compound can undergo several chemical reactions:

- Oxidation : The hydroxy group can be oxidized to form ketones or aldehydes.

- Reduction : It can be reduced to produce fully saturated derivatives.

- Substitution : The hydroxy group may be substituted with halogens or alkyl groups using specific reagents.

These reactions allow for the modification of the compound's properties, enhancing its utility in various applications.

Medicinal Chemistry

1-(4-Hydroxyphenyl)piperidin-4-ol has shown promise as a CCR5 antagonist , which is significant in HIV research. By binding to the CCR5 receptor on cell surfaces, it prevents HIV entry, making it a candidate for therapeutic development against this virus. Studies indicate that modifications to its structure can enhance its efficacy as an antiviral agent.

Enzyme Inhibition

Research has demonstrated that this compound can act as an inhibitor for certain enzymes and receptors. For instance, it has been investigated for its potential to inhibit serotonin receptors , which could lead to applications in treating mood disorders and other psychiatric conditions.

Coordination Chemistry

In coordination chemistry, this compound serves as a building block for synthesizing more complex ligands. Its ability to coordinate with metal ions expands its application in catalysis and materials science.

Industrial Applications

The compound is utilized in the production of pharmaceuticals and fine chemicals. Its versatility allows it to be incorporated into various synthetic pathways, contributing to the development of new drugs and chemical products.

Case Study 1: Antiviral Activity

A study published in Journal of Medicinal Chemistry explored the antiviral properties of this compound against HIV. The findings revealed that modifications to the compound's structure significantly enhanced its binding affinity to CCR5 receptors, demonstrating its potential as a lead compound for drug development.

Case Study 2: Enzyme Inhibition

Research conducted at a prominent university investigated the inhibitory effects of this compound on serotonin receptors. The results indicated that specific structural modifications could improve selectivity and potency, paving the way for new treatments for depression and anxiety disorders.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxyphenyl)piperidin-4-ol involves its interaction with specific molecular targets. For example, as a CCR5 antagonist, it binds to the CCR5 receptor on the surface of cells, preventing the entry of HIV into the cells . This interaction is mediated by the formation of a salt-bridge between the basic nitrogen atom in the piperidine ring and the receptor, as well as hydrophobic interactions with lipophilic groups on the ligand .

Comparison with Similar Compounds

Table 1: Selectivity of Piperidin-4-ol Derivatives for Sphingosine Kinase 1 (SK1)

| Compound | Structure | SK1 Selectivity (Fold over SK2) | Reference |

|---|---|---|---|

| RB-005 | 1-(4-Octylphenethyl)piperidin-4-ol | 15.0 | |

| RB-019 | 1-(4-Octylphenethyl)piperidin-3-ol | 6.1 |

Key Findings :

- The position of the hydroxyl group on the piperidine ring significantly impacts selectivity. RB-005 (4-hydroxy) exhibits 15-fold higher SK1 selectivity than RB-019 (3-hydroxy), highlighting the importance of stereoelectronic effects in kinase inhibition .

- The 4-hydroxy configuration may better align with SK1’s active site, while the 3-hydroxy analog (RB-019) shows reduced selectivity despite similar substituents.

Dopamine Receptor Affinity

Table 2: D2 Receptor Binding Affinity of Piperidin-4-ol Derivatives

Key Findings :

- Substitution with methoxyindole groups (e.g., compounds 6 and 7) enhances D2 receptor affinity. The 4-methoxyindole analog (compound 6) exhibits higher selectivity for D2 over D3 receptors compared to its 5-methoxy counterpart (compound 7) .

- The iodophenyl group at the 4-position of the piperidine ring contributes to steric and electronic interactions critical for receptor binding.

Cytotoxic Activity

Table 3: Cytotoxic IC50 Values of β-Carboline Derivatives with Piperidin-4-ol Substituents

Key Findings :

- The 4-hydroxyphenyl-piperidin-4-ol moiety in β-carboline derivatives demonstrates moderate cytotoxic activity, with IC50 values comparable to other active analogs in prostate and ovarian cancer cell lines .

- The hydroxyphenyl group may enhance cellular uptake or target engagement, though further optimization is required to improve potency.

Electronic and Steric Effects

Table 4: Chemiluminescence Response of Piperidin-4-ol Derivatives

| Compound | Structure | Chemiluminescence Intensity (Relative to [Ru(bpy)₃]²⁺) | Reference |

|---|---|---|---|

| 1-(4-Trifluoromethylphenyl)piperidin-4-ol | Contains electron-withdrawing CF₃ group | 85% at 1 mM |

Key Findings :

- In contrast, the hydroxyphenyl group in 1-(4-hydroxyphenyl)piperidin-4-ol may participate in hydrogen bonding, altering its electronic profile and reducing luminescence efficiency compared to fluorinated analogs.

Anticonvulsant Activity

Piperidin-4-ol derivatives with heterocyclic substituents (e.g., pyridazine, triazine) exhibit anticonvulsant properties. For example, 1-[6-(4-chlorophenyl)-1,2,4-triazin-3-yl]piperidin-4-ol (compound 2) demonstrates activity in preclinical models, likely due to the triazine ring’s ability to modulate ion channels or neurotransmitter receptors . The absence of a hydroxyphenyl group in these analogs suggests that anticonvulsant activity depends more on heterocyclic interactions than phenolic hydrogen bonding.

Biological Activity

Overview

1-(4-Hydroxyphenyl)piperidin-4-ol, a piperidine derivative, has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry. Its structural characteristics allow it to interact with various biological targets, making it a subject of interest for drug development.

This compound is characterized by the presence of a hydroxyphenyl group attached to a piperidin-4-ol moiety. This structure facilitates its reactivity and interaction with biological systems. The compound can undergo several chemical transformations, including oxidation to form ketones or aldehydes and substitution reactions that modify its functional groups.

The mechanism of action for this compound involves its role as a CCR5 antagonist, which inhibits the entry of HIV into host cells by binding to the CCR5 receptor. This interaction is crucial in the context of HIV treatment, as it prevents viral replication and spread. Additionally, the compound has been studied for its inhibitory effects on sphingosine kinases (SK1 and SK2), which are involved in various signaling pathways related to cell proliferation and survival .

Antiviral Activity

Research indicates that this compound acts as an effective inhibitor of HIV by blocking the CCR5 receptor. This property positions it as a potential candidate for anti-HIV therapies. The compound's selectivity and potency against HIV have been demonstrated through various in vitro studies.

Enzyme Inhibition

The compound has shown promise as an inhibitor of sphingosine kinase (SK) isoforms. A study highlighted the synthesis of analogues that retained the ability to selectively inhibit SK1, emphasizing the importance of structural modifications in enhancing biological activity . The inhibition of these kinases can have implications for cancer therapy, as they are involved in tumorigenesis and metastasis.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties, although specific data on its efficacy against various bacterial strains remain limited. Further investigation is needed to elucidate its potential as an antibacterial or antifungal agent .

Study on Sphingosine Kinase Inhibition

A significant study evaluated the structure-activity relationships (SAR) among various analogues of piperidine derivatives, including this compound. The findings indicated that modifications to the piperidine ring could enhance selectivity towards SK1 over SK2, providing insights for future drug design aimed at targeting these kinases specifically .

Antiviral Efficacy Against HIV

In another study focusing on antiviral compounds, this compound was tested for its ability to inhibit HIV entry into CD4+ T cells. Results demonstrated a significant reduction in viral load at low micromolar concentrations, highlighting its potential as a therapeutic agent in HIV treatment regimens.

Comparative Analysis with Related Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Hydroxy group on phenyl; piperidine core | CCR5 antagonist; SK inhibitor |

| 1-(4-Methoxyphenyl)piperidin-4-ol | Methoxy group instead of hydroxy | Similar antiviral activity; altered reactivity |

| 1-(4-Chlorophenyl)piperidin-4-ol | Chlorine substituent | Potentially enhanced binding affinity |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-Hydroxyphenyl)piperidin-4-ol, and what reagents are typically employed?

- The compound is synthesized via the reaction of 4-hydroxybenzaldehyde with piperidine in the presence of sodium borohydride as a reducing agent. This method operates under mild conditions (room temperature, polar solvents like ethanol) to yield the product with ~70% efficiency. Industrial-scale synthesis optimizes parameters like solvent polarity and catalyst loading to enhance purity (>95%).

Q. How does this compound act as a CCR5 antagonist in HIV research?

- The compound inhibits HIV entry by binding to the CCR5 receptor via a salt-bridge interaction between its piperidine nitrogen and aspartate residues on the receptor. Hydrophobic interactions between the hydroxyphenyl group and receptor pockets further stabilize binding, as shown in molecular docking studies.

Q. What analytical techniques are recommended for characterizing this compound’s purity and structure?

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, while High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity. Mass spectrometry (MS) validates molecular weight (193.24 g/mol).

Q. What safety protocols are advised for handling this compound in laboratory settings?

- In vitro studies require PPE (gloves, lab coats) due to limited toxicity data. Preclinical testing in animal models should follow OECD guidelines for acute toxicity, with LD₅₀ values extrapolated from structurally similar piperidine derivatives .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of this compound analogs?

- Discrepancies in enzyme inhibition (e.g., serotonin vs. CCR5 receptor affinity) arise from substitution patterns. For example, replacing the hydroxyphenyl group with a methoxy group (as in 1-(4-Methoxyphenyl)piperidin-4-ol) alters electronic density, reducing CCR5 binding by ~40% but enhancing serotonin receptor inhibition. Systematic SAR studies using radioligand binding assays (e.g., ³H-serotonin displacement) are critical to resolve such contradictions.

Q. What experimental strategies optimize regioselectivity in substitution reactions of this compound?

- Selective substitution at the hydroxyl group requires protecting the piperidine nitrogen. For example, using tert-butyldimethylsilyl (TBS) chloride to protect the hydroxyl group allows halogenation (e.g., SOCl₂ for Cl substitution) at the phenyl ring with >90% regioselectivity. Deprotection with tetrabutylammonium fluoride (TBAF) restores the hydroxyl group.

Q. How do computational methods enhance the design of this compound derivatives for neurological applications?

- Molecular dynamics simulations (e.g., GROMACS) predict blood-brain barrier (BBB) permeability by calculating logP values (experimental logP = 1.2) and polar surface area (PSA = 50 Ų). Derivatives with PSA < 60 Ų and logP > 1.0 show >70% BBB penetration in murine models, as validated by LC-MS brain tissue analysis.

Q. What methodologies resolve conflicting data on the compound’s oxidative stability?

- Contradictory oxidation rates (e.g., ketone vs. aldehyde formation) depend on solvent polarity. In aprotic solvents (e.g., DMSO), oxidation with KMnO₄ yields the ketone derivative (80% yield), while protic solvents (e.g., H₂O/EtOH) favor aldehyde formation (55% yield). Controlled O₂ atmosphere and temperature (40°C) minimize side reactions.

Methodological Recommendations

- SAR Studies : Combine X-ray crystallography (e.g., PDB ID 6OPU for CCR5) with free-energy perturbation (FEP) calculations to predict binding affinities of novel analogs.

- Toxicity Profiling : Use EPA’s CompTox Dashboard (DTXSID501208678) to predict in vivo toxicity based on structural fingerprints.

- Synthetic Optimization : Employ AI-driven retrosynthesis tools (e.g., Reaxys) to identify one-step routes with >85% yield, minimizing purification steps.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.